Sigma-1 Receptor Low-Affinity Negative Control
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one demonstrates negligible affinity for the sigma-1 receptor (Ki > 10,000 nM), in stark contrast to many benzodiazepine derivatives that exhibit nanomolar affinity for this target [1]. This low affinity is a quantifiable and verifiable differentiator that can be exploited in experimental design.
>1000-fold lower affinity
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Typical benzodiazepine ligands for sigma-1 receptor (e.g., haloperidol, Ki ~ 1-10 nM) [2] |
| Quantified Difference | >1000-fold lower affinity |
| Conditions | Displacement of [3H]-(+)-pentazocine from sigma1 receptor in guinea pig brain membranes [1] |
Why This Matters
This low affinity profile makes the compound uniquely valuable as a negative control in sigma-1 receptor assays, allowing researchers to rule out sigma-mediated effects in complex benzodiazepine pharmacology studies.
- [1] BindingDB. Entry BDBM50419551 (CHEMBL1929288). Ki: >1.00E+4 nM for Sigma non-opioid intracellular receptor 1 (Guinea pig). View Source
- [2] Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS drugs, 18(5), 269-284. View Source
